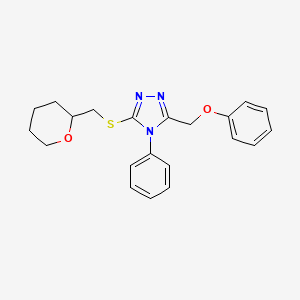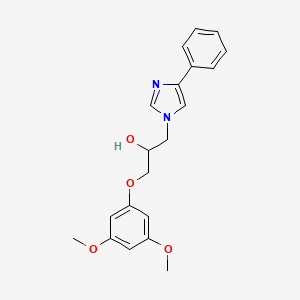![molecular formula C18H20N2O4 B4153457 3-[(3-Phenylpropanoylamino)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4153457.png)
3-[(3-Phenylpropanoylamino)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Descripción general
Descripción
3-[(3-Phenylpropanoylamino)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenylpropanoylamino)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common route includes the reaction of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride with hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of solvents like anhydrous dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Phenylpropanoylamino)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like peracetic acid to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: Nucleophilic substitution reactions can occur at the hydrazino group.
Common Reagents and Conditions
Oxidation: Peracetic acid in anhydrous dioxane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Epoxides of the bicyclic structure.
Reduction: Reduced hydrazino derivatives.
Substitution: Substituted hydrazino derivatives.
Aplicaciones Científicas De Investigación
3-[(3-Phenylpropanoylamino)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(3-Phenylpropanoylamino)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with molecular targets through its hydrazino and carboxylic acid groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-({2-[3-ethoxy-2-(ethoxycarbonyl)-3-oxoprop-1-enyl]hydrazino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .
- 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .
Uniqueness
3-[(3-Phenylpropanoylamino)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its phenylpropanoyl hydrazino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may have different substituents or functional groups .
Propiedades
IUPAC Name |
3-[(3-phenylpropanoylamino)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-14(9-6-11-4-2-1-3-5-11)19-20-17(22)15-12-7-8-13(10-12)16(15)18(23)24/h1-5,7-8,12-13,15-16H,6,9-10H2,(H,19,21)(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRZWFJGZNCKID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NNC(=O)CCC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B4153388.png)
![N-(4-butan-2-ylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4153391.png)
![N-(4-butan-2-ylphenyl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4153405.png)
![1-(3,5-Dimethoxyphenoxy)-3-[4-[3-(3,5-dimethoxyphenoxy)-2-hydroxypropyl]piperazin-1-yl]propan-2-ol;hydrochloride](/img/structure/B4153413.png)
![N-(4-sec-butylphenyl)-2-{[4-(2-furylmethyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4153415.png)




![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4153460.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanamide](/img/structure/B4153467.png)
![3-phenyl-N-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B4153468.png)
![N-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-hydroxy-2-phenylacetamide](/img/structure/B4153471.png)
